ベルネペリット
概要
説明
- ベルネペリット(S-2367)は、新規なニューロペプチドY(NPY)Y5受容体拮抗薬です。
- これは、体重減少または食物摂取制限の対象者で特に上昇するNPYレベルの増加に対抗するように設計されており、食物摂取の刺激につながります .
- 当初は肥満の潜在的な治療法として開発されましたが、第II相臨床試験で期待外れの結果が出たため、開発は中止されました。 それでも、それは将来の潜在的な抗肥満剤としてのY5受容体拮抗薬の概念実証として成功しています .
科学的研究の応用
- Velneperit’s applications extend beyond obesity treatment:
Chemistry: Potential use in drug discovery and development due to its receptor antagonism.
Biology: Investigating NPY signaling pathways and their modulation.
Medicine: Studying appetite regulation and metabolic disorders.
Industry: Possible applications in pharmaceuticals and related research.
作用機序
- ベルネペリットは、NPY Y5受容体を選択的に拮抗することによってその効果を発揮します。
- 食欲の調節とエネルギーバランスに関与する分子標的と経路は、このメカニズムによって影響を受けます。
類似の化合物との比較
- 残念ながら、類似の化合物との直接的な比較は、文献ではほとんど見当たりません。
- ベルネペリットの独自性は、その選択的なY5受容体拮抗作用にあります。
生化学分析
Biochemical Properties
Velneperit plays a crucial role in biochemical reactions by interacting with the neuropeptide Y receptor Y5. This receptor is involved in regulating energy balance and food intake. Velneperit binds to the Y5 receptor, inhibiting its activity and thereby reducing the signaling that promotes food intake. This interaction is highly selective, making Velneperit a valuable tool for studying the biochemical pathways associated with appetite regulation .
Cellular Effects
Velneperit influences various cellular processes, particularly those related to energy balance and metabolism. By blocking the neuropeptide Y receptor Y5, Velneperit reduces the signaling that stimulates food intake, leading to decreased appetite and potential weight loss. This effect is observed in different cell types, including neurons in the hypothalamus, which play a critical role in regulating hunger and energy expenditure .
Molecular Mechanism
The molecular mechanism of Velneperit involves its binding to the neuropeptide Y receptor Y5. This binding inhibits the receptor’s activity, preventing the neuropeptide Y from exerting its effects on appetite regulation. The inhibition of the Y5 receptor leads to a decrease in the signaling pathways that promote food intake, thereby reducing hunger and aiding in weight management .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Velneperit have been studied over extended periods. Long-term studies have shown that Velneperit can maintain its efficacy in reducing body weight over a year. The stability and degradation of Velneperit have been monitored, revealing that it remains effective and well-tolerated over time. These studies highlight the potential of Velneperit for long-term obesity treatment .
Dosage Effects in Animal Models
The effects of Velneperit vary with different dosages in animal models. Studies have shown that higher doses of Velneperit result in more significant reductions in body weight. There is a threshold beyond which no additional benefits are observed, and higher doses may lead to adverse effects. These findings underscore the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential toxicity .
Metabolic Pathways
Velneperit is involved in metabolic pathways related to energy balance and appetite regulation. By inhibiting the neuropeptide Y receptor Y5, Velneperit affects the signaling pathways that control food intake and energy expenditure. This inhibition can lead to changes in metabolic flux and metabolite levels, contributing to its anorectic effects .
Transport and Distribution
Within cells and tissues, Velneperit is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that Velneperit reaches its target sites, such as the hypothalamus, where it can exert its effects on appetite regulation .
Subcellular Localization
The subcellular localization of Velneperit is primarily within the hypothalamic neurons, where it interacts with the neuropeptide Y receptor Y5. This localization is crucial for its activity, as it allows Velneperit to effectively inhibit the receptor and reduce food intake. The targeting signals and post-translational modifications that direct Velneperit to these specific compartments are essential for its function .
準備方法
化学反応の分析
- ベルネペリットは、酸化、還元、置換など、さまざまな化学反応を起こす可能性があります。
- これらの反応で使用される一般的な試薬と条件は、明示的に文書化されていません。
- これらの反応から生成される主要な生成物は、明らかにされていません。
科学研究への応用
- ベルネペリットの用途は、肥満の治療を超えています。
化学: 受容体拮抗作用のため、創薬および開発における潜在的な用途。
生物学: NPYシグナル伝達経路とその調節の調査。
医学: 食欲の調節と代謝性疾患の研究。
産業: 医薬品および関連研究における潜在的な用途。
類似化合物との比較
- Unfortunately, direct comparisons with similar compounds are scarce in the literature.
- Velneperit’s uniqueness lies in its selective Y5 receptor antagonism.
特性
IUPAC Name |
4-(tert-butylsulfonylamino)-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N3O3S/c1-16(2,3)27(25,26)23-13-7-4-11(5-8-13)15(24)22-14-9-6-12(10-21-14)17(18,19)20/h6,9-11,13,23H,4-5,7-8H2,1-3H3,(H,21,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEWUYACXPEFPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)NC1CCC(CC1)C(=O)NC2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955806 | |
Record name | Velneperit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342577-38-2 | |
Record name | Velneperit [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342577382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Velneperit | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12889 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Velneperit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VELNEPERIT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09BQ2KJ22J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Velneperit?
A1: Velneperit acts as a selective antagonist of the neuropeptide Y (NPY) Y5 receptor. [, , ] NPY is a neurotransmitter known to stimulate appetite and regulate energy expenditure. By blocking the Y5 receptor, Velneperit aims to suppress appetite and potentially increase energy expenditure, leading to weight loss. [, ]
Q2: What were the key findings from the year-long clinical trials on Velneperit?
A2: Two year-long studies involving 1,566 obese subjects evaluated the efficacy and safety of Velneperit. [, ] The results showed statistically significant weight loss in individuals treated with Velneperit compared to those receiving a placebo. [, ] In the group demonstrating the most significant response, participants taking 800mg of Velneperit daily, alongside a reduced-calorie diet, achieved a 5% or greater weight loss at a rate almost three times higher than the placebo group (35% vs. 12%). [] Additionally, Velneperit treatment led to statistically significant improvements in secondary endpoints, including reduced waist circumference and an enhanced serum lipid profile. []
Q3: How well-tolerated was Velneperit in these clinical trials?
A3: Throughout the year-long treatment period, Velneperit demonstrated good tolerability across all study groups. [] This finding aligned with observations from previous clinical studies, indicating a consistent safety profile for the drug. []
Q4: Beyond weight loss, are there other potential applications being explored for Velneperit?
A4: While weight management is the primary focus of Velneperit research, its mechanism of action involving the NPY system suggests potential applications in other areas. For instance, NPY receptors play a role in various physiological processes like anxiety, stress responses, and cardiovascular regulation. Further research is necessary to explore these potential applications and determine the therapeutic benefits of targeting NPY receptors with Velneperit in other disease models.
Q5: What challenges were encountered during the development of Velneperit's synthetic process, and how were they addressed?
A5: The development of an optimized synthetic process for Velneperit (S-2367) presented several challenges. Initially, the synthesis involved multiple steps and faced issues with a critical impurity (compound 14) during the Na2WO4/H2O2 oxidation step. [] Researchers found that conducting the oxidation under weakly basic conditions significantly reduced the formation of this impurity. [] Further optimization involved simplifying the synthetic route, improving yield, and enhancing environmental, health, and safety (EHS) aspects. [] Additionally, challenges arose regarding the quality of Velneperit during pilot manufacturing, specifically concerning the content of compound 10. [] This issue was addressed by developing two effective purification processes: a slurry washing technique with precise polymorphic control using only acetone and water, and a salt formation method for compound 10 coupled with a refined recrystallization process to enhance impurity removal. []
Q6: What is the current status of Velneperit in terms of drug development and availability?
A6: While Velneperit has shown promising results in clinical trials for obesity treatment, it is crucial to note that it is not currently commercially available. [, ] Further research and development are underway to fully evaluate its long-term efficacy, safety profile, and potential for regulatory approval. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。